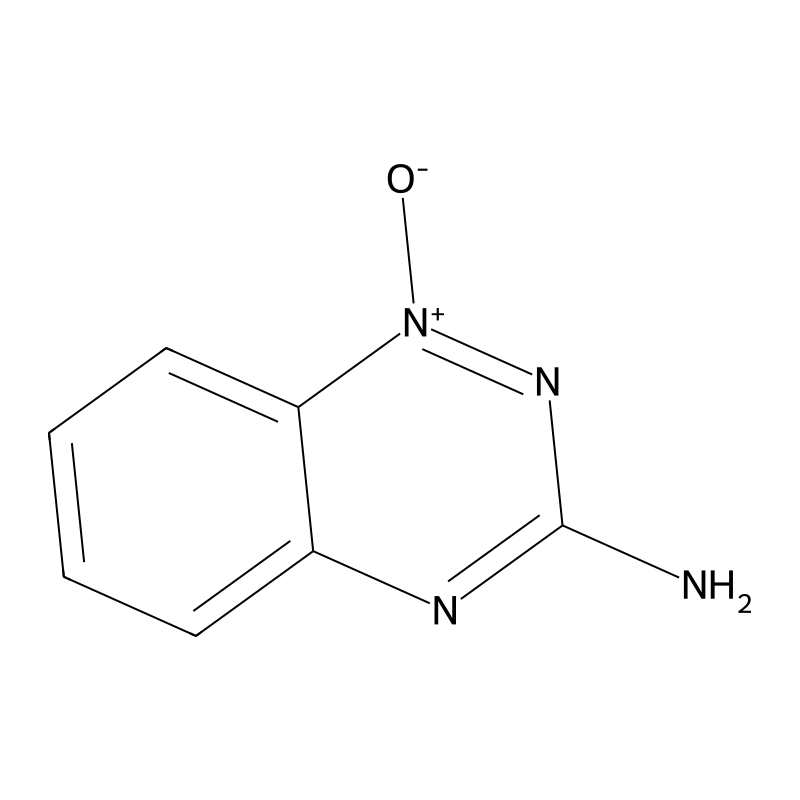

3-AMINO-1,2,4-BENZOTRIAZINE-1-N-OXIDE

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Antiferromagnetism and Ferromagnetic Interactions

Specific Scientific Field: Materials Science, Condensed Matter Physics

Experimental Procedures: The synthesis of Blatter radicals involves planarizing the 1,2,4-benzotriazinyl core by introducing sulfur or oxygen at the C8 position and a phenyl group at the N1 position. Expanding p-conjugation enhances the spin density distribution on the benzene ring at the N1 position .

Results: Blatter radicals demonstrate excellent stability to air and water, making them suitable for various applications. Researchers have explored their use in controllable polymerizations, molecular electronics, photodetectors, and liquid crystal photoconductors .

Fragment-Based Drug Discovery

Specific Scientific Field: Medicinal Chemistry, Drug Discovery

Summary: 3-Amino-1,2,4-benzotriazine has been screened in fragment-based drug discovery methods. It serves as a potential intermediate in the synthesis of aminoindazole PDK1 inhibitors. These compounds play a crucial role in developing targeted therapies for various diseases .

Experimental Procedures: Researchers investigate the reactivity and pharmacological properties of 3-amino-1,2,4-benzotriazine derivatives. They explore their interactions with biological targets and assess their potential as drug candidates.

Results: The compound’s unique structure and stability make it an attractive candidate for drug development.

Antiproliferative Agents

Specific Scientific Field: Pharmacology, Cancer Research

Summary: 1,2,3-benzotriazin-4(3H)-one derivatives, including 1,2,4-benzotriazin-3-amine 1-oxide, exhibit antiproliferative activity. These compounds have been investigated for their potential as anticancer agents. Their diverse pharmacological properties make them promising candidates for cancer therapy .

Experimental Procedures: Researchers synthesize and evaluate the antiproliferative effects of 1,2,3-benzotriazin-4(3H)-one derivatives. In vitro and in vivo studies assess their cytotoxicity, mechanism of action, and selectivity against cancer cells.

Results: Certain derivatives show promising activity against cancer cell lines, warranting further optimization and preclinical testing. Their stability and structural diversity contribute to their potential as novel anticancer agents .

Tautomeric Transformations

Specific Scientific Field: Organic Chemistry

Summary: 3-Substituted 1,2,3-benzotriazin-4(3)-one 1-oxides undergo tautomeric transformations. These compounds are formed via peracid oxidation of 3-alkyl- and 3-methoxy-1,2,3-benzotriazin-4(3)-ones. Understanding their tautomeric behavior is essential for designing functional molecules .

Experimental Procedures: Researchers study the tautomeric equilibrium between 3-substituted 1,2,3-benzotriazin-4(3)-one 1-oxides and their corresponding 3-unsubstituted tautomers. Spectroscopic techniques and computational methods provide insights into their interconversion.

Results: The tautomeric transformations impact the reactivity and properties of these compounds. Their stability and reversible behavior offer opportunities for designing switchable materials and functional groups .

3-Amino-1,2,4-benzotriazine-1-n-oxide is a nitrogen-containing heterocyclic compound characterized by its triazine ring structure. This compound is part of a larger class of benzotriazines, which are known for their diverse biological activities, particularly in medicinal chemistry. The molecular formula of 3-amino-1,2,4-benzotriazine-1-n-oxide is , and it has a molecular weight of approximately 178.15 g/mol. This compound is recognized for its potential applications in cancer therapy due to its ability to selectively damage DNA under hypoxic conditions, making it a focus of research in the development of hypoxia-selective cytotoxic agents.

- Oxidation: The compound can be oxidized to form derivatives such as 1,2,4-benzotriazine 1,4-dioxides. This reaction typically involves the use of peracids as oxidizing agents.

- Reduction: Under specific conditions, it can be reduced to yield various products.

- Substitution: It is capable of undergoing nucleophilic substitution reactions, leading to the formation of various substituted benzotriazines.

The reactions are generally carried out under mild conditions, often at room temperature.

3-Amino-1,2,4-benzotriazine-1-n-oxide exhibits significant biological activity, particularly as an anticancer agent. It has been shown to selectively damage DNA in hypoxic environments through redox activation mechanisms. This selectivity makes it a promising candidate for cancer therapies targeting tumors with low oxygen levels . The compound has also demonstrated antibacterial properties against various strains of bacteria, including Escherichia coli and Staphylococcus aureus, with varying degrees of effectiveness depending on structural modifications .

Several synthesis methods for 3-amino-1,2,4-benzotriazine-1-n-oxide have been reported:

- Diazotization and Cyclization: This method involves the diazotization of 2-aminobenzamides followed by cyclization under mild conditions.

- Reactions with Benzofuroxan and Cyanamide: A notable route includes reacting benzofuroxan with cyanamide in the presence of sodium hydroxide in methanol at elevated temperatures .

- Guanidine Reaction: Another method involves the reaction of 1-fluoro-2-nitrobenzene or 1,2-dinitrobenzene with guanidine in hot tetrahydrofuran followed by treatment with potassium tert-butoxide .

These methods can yield varying purity and yields depending on the specific conditions employed.

The primary applications of 3-amino-1,2,4-benzotriazine-1-n-oxide include:

- Anticancer Therapy: Its ability to selectively target hypoxic tumor cells positions it as a candidate for cancer treatments.

- Antibacterial Agents: Its derivatives have shown potential in combating bacterial infections.

- Research Tool: The compound serves as a model for studying DNA damage mechanisms and drug activation pathways in hypoxic conditions .

Studies have indicated that 3-amino-1,2,4-benzotriazine-1-n-oxide interacts with various biological targets through mechanisms involving redox reactions that lead to DNA strand cleavage. Research has demonstrated that these interactions can result in significant cytotoxic effects under hypoxic conditions. Additionally, modifications to the compound's structure can enhance its biological activity and selectivity against cancer cells .

Several compounds share structural similarities with 3-amino-1,2,4-benzotriazine-1-n-oxide. Notable examples include:

| Compound Name | Structure Type | Unique Features |

|---|---|---|

| Tirapazamine (3-amino-1,2,4-benzotriazine-1,4-dioxide) | Benzotriazine derivative | Known for its hypoxia-selective cytotoxicity |

| 3-Amino-7-bromo-1,2,4-benzotriazine 1-n-oxide | Halogen-substituted benzotriazine | Enhanced antibacterial properties |

| 3-(Aminoalkylamino)-1,2,4-benzotriazine derivatives | Extended alkyl linkers | Improved hypoxic cytotoxicity over tirapazamine |

These compounds illustrate variations in substituents and functional groups that can influence their biological activity and therapeutic potential.

3-Amino-1,2,4-benzotriazine-1-N-oxide plays a crucial role as a metabolite and intermediate compound in tirapazamine's activation pathway. Tirapazamine (3-Amino-1,2,4-benzotriazine-1,4-dioxide), a cytotoxic drug with selective toxicity toward hypoxic mammalian cells, undergoes metabolic transformation that involves 3-amino-1,2,4-benzotriazine-1-N-oxide as a key intermediate. The bioreductive activation pathway represents an essential mechanism through which this compound and related benzotriazine derivatives exert their biological effects, particularly in hypoxic environments found within solid tumors.

The activation of 3-amino-1,2,4-benzotriazine-1-N-oxide and related compounds relies on reductive enzymes that catalyze the addition of electrons to the molecule's structure. This reduction process is fundamental to the compound's biological activity and represents a targeted approach for exploiting the unique conditions within tumor microenvironments. Understanding these pathways provides critical insights into both the therapeutic potential and metabolic fate of these compounds in biological systems.

Enzymatic Reduction Mechanisms in Hypoxic Microenvironments

In hypoxic environments, 3-amino-1,2,4-benzotriazine-1-N-oxide and related compounds undergo distinctive enzymatic reduction processes that activate their cytotoxic potential. When oxygen levels decrease, as commonly observed in solid tumors, these compounds become substrates for cellular reductases that catalyze one-electron reduction reactions. This hypoxia-selective activation represents the cornerstone of their therapeutic potential in cancer treatment.

Under hypoxic conditions, tirapazamine is reduced to a highly reactive radical that produces DNA strand breaks, while under aerobic conditions, this radical is back-oxidized to the non-toxic parent compound with concomitant production of the relatively less toxic superoxide radical. The preclinical research has demonstrated that the hypoxic cytotoxicity ratio (the ratio of drug concentration under oxic:hypoxic conditions to produce equal cell kill) ranges from 50 to 300 in laboratory studies, though in vivo models have shown a more modest threefold preferential activity.

The relationship between oxygen concentration and cytotoxicity is particularly noteworthy. Lartigau and Guichard studied the effect of tirapazamine on human tumor cell lines under five different oxygen concentrations, ranging from normal air concentrations (20.9% O₂) to hypoxia (0.02% O₂), demonstrating that the cytotoxic effect is highly dependent on clinically relevant partial oxygen pressure. This dose-response relationship shows an increase in tirapazamine dose requirement with increased oxygenation for achieving cytotoxic effects.

Role of Cytochrome P450 Oxidoreductase in Metabolic Activation

NADPH:cytochrome P450 oxidoreductase (P450R) plays a pivotal role in the metabolic activation of 3-amino-1,2,4-benzotriazine-1-N-oxide and its parent compound tirapazamine. This flavoenzyme catalyzes one-electron reduction reactions that transform these compounds into reactive species capable of inducing DNA damage. The relationship between P450R activity and both the metabolism and cytotoxicity of these compounds has been extensively documented in various experimental models.

Studies have provided unambiguous evidence that tirapazamine undergoes one-electron reduction by purified rat liver NADPH:cytochrome P450 oxidoreductase to generate single- and double-strand breaks in plasmid DNA. The enzyme kinetic parameters for this oxidoreductase reaction fall within the range of 1.01-1.61 mM for Km and 4416-5099 nmol/min/mg for Vmax. These parameters highlight the efficiency with which P450R activates these compounds, particularly under hypoxic conditions.

Research with breast cancer cell lines demonstrated a strong correlation between cellular P450R activity and both hypoxic metabolism and toxicity of tirapazamine. In a landmark study, the breast cancer cell line MDA231 was transfected with an expression vector containing human P450R, resulting in stably transfected clones with a 50-fold range in P450R activity. Using these clones, researchers unambiguously demonstrated the importance of P450R for both hypoxic toxicity and metabolism of tirapazamine.

Table 1: Correlation between P450R Activity and Tirapazamine Metabolism

| Cell Type | P450R Activity (nmol cyt c reduced min⁻¹ mg⁻¹) | Tirapazamine Metabolism (SR4317 formation) | IC₅₀ under Hypoxia (μM) |

|---|---|---|---|

| A549c50 | Low | Low | High |

| A549wt | 23 | Moderate | Moderate |

| Clone 46 | 35 | High | Low |

The data presented in the table demonstrate that there is a good correlation between P450R activity and SR4317 formation (a metabolite of tirapazamine), which was statistically significant (slope = 1.69 ± 0.22; P = 0.017). This correlation extends to cytotoxicity, with a clear relationship between P450R activity of cell lysate and tirapazamine cytotoxicity under both aerobic and hypoxic conditions. Under hypoxia, this relationship was particularly pronounced (slope = –1.66 ± 0.29; P = 0.0023).

Xanthine/Xanthine Oxidase-Mediated Redox Cycling

The xanthine/xanthine oxidase (XO) system represents another crucial enzymatic pathway involved in the activation of 3-amino-1,2,4-benzotriazine-1-N-oxide and related compounds. This system has been extensively used in experimental settings to study the reductive activation of these compounds under controlled anoxic conditions. The xanthine:XO system effectively catalyzes the one-electron reduction of these compounds, generating reactive intermediates capable of inducing DNA damage.

In experimental settings, researchers have successfully used the anoxic xanthine:XO system to effect the enzymatic reduction of tirapazamine. One challenge in these studies was that the metabolizing system itself generates oxidative free radicals known to damage DNA, potentially confounding the interpretation of results. To address this limitation, researchers established optimized conditions by reducing the concentration of XO 50-fold, achieving greater control of the reaction and allowing for the generation of DNA containing a determined number of single-strand breaks per plasmid molecule.

A notable observation from these studies was the low yield of double-strand cleavage induced by activated tirapazamine, consistent with patterns of DNA damage noted in other investigations. This finding led to the hypothesis that the double-strand breaks observed in tirapazamine-treated cells might result from high local concentrations of the activated drug brought about by the proximity of appropriate bioactivating enzymes to DNA.

Under controlled conditions where tirapazamine is enzymatically activated via the xanthine:XO system, researchers identified 3-amino-1,2,4-benzotriazine 4-oxide as a novel product resulting from one-electron activation. This metabolite, along with 3-amino-1,2,4-benzotriazine 1-oxide (our compound of interest), represents key intermediates in the reduction pathway of tirapazamine. Interestingly, while 3-amino-1,2,4-benzotriazine 4-oxide readily undergoes further reduction to 3-amino-1,2,4-benzotriazine, the isomeric two-electron reduction product 3-amino-1,2,4-benzotriazine 1-oxide does not readily undergo enzymatic reduction and therefore persists as a major bioreductive metabolite under all experimental conditions.

Heterocyclic Formation Strategies via Nitrobenzene-Guanidine Cyclization

The construction of the benzotriazine-N-oxide core often begins with nitrobenzene derivatives and guanidines. A prominent approach involves the nucleophilic aromatic substitution of 1-fluoro-2-nitrobenzene with substituted guanidines, followed by base-induced cyclization. For instance, morpholine-substituted guanidine reacts with 1-fluoro-2-nitrobenzene in acetonitrile to form intermediate N-arylguanidines, which undergo cyclization with potassium tert-butoxide (t-BuOK) to yield benzo[e] [1] [2] [4]triazine-1-N-oxide derivatives [2]. This one-pot methodology achieves yields up to 72%, with the solvent system (e.g., THF/DMSO vs. MeCN) significantly influencing reaction efficiency [2].

Key variables include:

- Guanidine substituents: Piperidinyl and pyrrolidinyl groups enhance cyclization rates compared to bulkier aryl substituents.

- Base selection: t-BuOK outperforms weaker bases like sodium methoxide (MeONa) in deprotonating intermediates, accelerating ring closure [2].

- Temperature control: Cyclization proceeds optimally at 20–25°C, avoiding side reactions such as nitro group reduction.

Table 1: Impact of Guanidine Substituents on Cyclization Efficiency

| Guanidine Substituent | Solvent | Base | Yield (%) |

|---|---|---|---|

| Morpholine | MeCN | t-BuOK | 72 |

| Piperidine | MeCN | t-BuOK | 54 |

| N-Methyl-N-phenyl | THF/DMSO | t-BuOK | 63 |

| Pyrrolidine | MeCN | None | 70 |

Catalytic Approaches for N-Oxide Functionalization

Functionalization of the N-oxide moiety often requires catalytic deoxygenation or oxidation. Palladium on carbon (Pd/C) catalyzes the hydrogenation of benzo[e] [1] [2] [4]triazine-1-N-oxide derivatives to their corresponding triazines under mild conditions (EtOH/AcOEt, 25°C), achieving near-quantitative yields [2]. This step is critical for generating intermediates en route to Blatter radicals or hypoxia-activated prodrugs.

Alternative methods include:

- Epoxidation-inspired oxidation: While meta-chloroperoxybenzoic acid (m-CPBA) is typically used for alkene epoxidation, its peroxide functionality can analogously oxidize tertiary amines to N-oxides under controlled conditions [4].

- Redox-neutral catalysis: Copper(I) iodide facilitates Ullmann-type couplings between halogenated benzotriazines and amines, preserving the N-oxide group while introducing diversifying substituents [3].

Mechanistic Insight: The Pd/C-mediated hydrogenation proceeds via heterolytic cleavage of the N–O bond, with adsorbed hydrogen atoms transferring electrons to the N-oxide moiety. This pathway minimizes over-reduction, ensuring high selectivity [2].

Solvent Systems and Reaction Kinetics in Large-Scale Synthesis

Scalable production of 3-amino-1,2,4-benzotriazine-1-N-oxide demands solvent systems that balance reaction kinetics and purification feasibility. Dichloromethane (DCM) and methanol are preferred for initial N-alkylation and cyclization steps due to their ability to dissolve both polar intermediates and nonpolar byproducts [1]. For instance, the synthesis of N-{(1,4-dioxido-1,2,4-benzotriazin-3-yl)aminoalkyl} derivatives involves refluxing intermediates in ethanol for 6 hours, followed by chromatographic purification in DCM/methanol gradients [1].

Kinetic Considerations:

- Reaction order: Cyclization exhibits pseudo-first-order kinetics, with rate constants (k) ranging from 0.05 h⁻¹ (piperidine derivatives) to 0.12 h⁻¹ (morpholine derivatives) in MeCN [2].

- Temperature dependence: Increasing the temperature from 20°C to 40°C accelerates cyclization 2.5-fold but risks nitro group decomposition.

- Solvent polarity: Polar aprotic solvents (e.g., DMSO) stabilize charged transition states during N-arylation, whereas MeCN improves phase separation during workup [2].

Table 2: Solvent Optimization for Cyclization

| Solvent | Dielectric Constant | Reaction Time (h) | Yield (%) |

|---|---|---|---|

| MeCN | 37.5 | 24 | 72 |

| THF/DMSO | 45.0 | 48 | 63 |

| DCM | 8.9 | 72 | 29 |

In large-scale settings, ethanol emerges as a cost-effective solvent for telescoped syntheses, enabling direct crystallization of products without chromatography [1]. For example, dissolving crude cyclization products in hot ethanol and cooling to −20°C affords 3-amino-1,2,4-benzotriazine-1-N-oxide derivatives in >95% purity [1].

XLogP3

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H318 (100%): Causes serious eye damage [Danger Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Corrosive;Irritant